Bosentan Hydrate – A Quantifiably Balanced Dual ETA/ETB Antagonist Profile
Bosentan is a dual antagonist with a 20:1 ETA:ETB receptor selectivity ratio. It exhibits a binding affinity (Ki) of 4.7 nM for the ETA receptor and 95 nM for the ETB receptor in human smooth muscle cells [1]. This contrasts with ambrisentan, a selective ETA antagonist with a 0.7:1 ratio, and macitentan, another dual antagonist with a 6.3:1 ratio [2].
| Evidence Dimension | ETA Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 4.7 nM |
| Comparator Or Baseline | Ambrisentan: Kb ratio 1.0 (selective); Macitentan: Kb ratio 6.3 (dual antagonist) |
| Quantified Difference | 20:1 ETA:ETB selectivity ratio |
| Conditions | Human smooth muscle cells (SMC) |
Why This Matters
The specific dual antagonism profile of bosentan is a critical differentiator for researchers modeling the pathophysiology of PAH, where both receptor pathways are implicated.
- [1] Dhillon S, Keating GM. Bosentan: a review of its use in the management of mildly symptomatic pulmonary arterial hypertension. Am J Cardiovasc Drugs. 2009;9(5):331-50. View Source
- [2] PMC4251661. Table 1: Comparators of Bosentan, Ambrisentan, and Macitentan. View Source
